4-(Pyrazin-2-yloxy)cyclohexan-1-amine
描述
Introduction to 4-(Pyrazin-2-yloxy)cyclohexan-1-amine
This compound represents a sophisticated organic compound that has garnered significant attention in contemporary chemical research due to its unique structural properties and potential applications in pharmaceutical development. The compound, with the molecular formula C₁₀H₁₅N₃O and a molecular weight of 193.25 grams per mole, features a distinctive architecture that combines a pyrazine heterocycle with a cyclohexylamine moiety through an ether linkage. This structural arrangement creates a versatile chemical scaffold that has proven valuable in medicinal chemistry applications, particularly in the development of enzyme inhibitors and bioactive compounds.
The compound exists in multiple stereoisomeric forms, including both cis and trans configurations, which significantly influence its biological activity and chemical properties. The stereochemical complexity of this compound has made it a subject of extensive research, with scientists investigating how different spatial arrangements of atoms affect the compound's interaction with biological targets. Recent studies have demonstrated that specific stereoisomers exhibit enhanced potency in enzyme inhibition assays, highlighting the importance of stereochemical considerations in pharmaceutical development.
The pyrazine ring system within the molecule contributes essential electronic properties that facilitate specific molecular interactions, while the cyclohexylamine portion provides structural flexibility and potential binding sites for biological targets. This combination of rigidity and flexibility makes this compound particularly attractive as a pharmaceutical intermediate and research tool. The compound's ability to serve as a scaffold for further chemical modifications has led to its incorporation into numerous synthetic programs aimed at developing novel therapeutic agents.
Historical Context and Discovery
The development and characterization of this compound emerged from systematic research into pyrazine-containing heterocycles and their potential applications in pharmaceutical chemistry. The compound was first documented in chemical databases in 2010, with initial structural characterization and basic property determination occurring during this period. Early research focused on establishing fundamental chemical properties, including molecular weight determination, structural confirmation through spectroscopic methods, and preliminary stability assessments.
The historical significance of this compound became more apparent with the advancement of research into N-acylethanolamine-hydrolyzing acid amidase inhibitors, where this compound emerged as a crucial synthetic intermediate. Scientific investigations conducted between 2010 and 2021 revealed the compound's importance in developing potent enzyme inhibitors, particularly in the context of anti-inflammatory drug discovery. Research teams systematically explored structure-activity relationships, leading to the identification of optimal stereochemical configurations and substitution patterns.
The compound's discovery trajectory illustrates the evolution of modern pharmaceutical research, where systematic exploration of heterocyclic scaffolds leads to the identification of valuable synthetic intermediates. Patent literature from this period demonstrates the compound's incorporation into various pharmaceutical compositions, reflecting its growing importance in drug development programs. The systematic study of related pyrazine derivatives during the 2010s established the foundational knowledge necessary for understanding the compound's chemical behavior and biological potential.
| Historical Milestone | Year | Key Development | Research Focus |
|---|---|---|---|
| Initial Documentation | 2010 | First chemical database entry | Basic structural characterization |
| Pharmaceutical Applications | 2015-2018 | Patent filings for therapeutic use | Enzyme inhibitor development |
| Structure-Activity Studies | 2019-2021 | Comprehensive research publications | Optimization of biological activity |
Significance in Modern Organic Chemistry
The significance of this compound in modern organic chemistry extends far beyond its role as a simple synthetic intermediate, encompassing its function as a versatile building block for complex molecular architectures and its contribution to advancing pharmaceutical research methodologies. Contemporary research has demonstrated the compound's exceptional utility in the synthesis of pyrazole azabicyclo[3.2.1]octane sulfonamide derivatives, which represent a novel class of N-acylethanolamine-hydrolyzing acid amidase inhibitors with non-covalent mechanisms of action. These developments have positioned the compound at the forefront of anti-inflammatory drug discovery efforts, where researchers seek to develop therapeutically effective agents with improved safety profiles.
The compound's structural features make it particularly valuable for exploring modern synthetic methodologies, including stereoselective synthesis techniques and advanced coupling reactions. Research has shown that the pyrazine-ether-cyclohexylamine linkage provides an excellent template for investigating Mitsunobu reaction conditions and Williamson ether synthesis applications. These synthetic transformations allow chemists to access diverse structural analogues with varying biological activities, contributing to the systematic development of structure-activity relationships in pharmaceutical research.
Modern computational chemistry approaches have further enhanced the significance of this compound by enabling detailed molecular modeling studies and mechanistic investigations. Researchers have utilized advanced docking studies and in silico analysis to understand the compound's interaction with biological targets, particularly focusing on its potential inhibition of enzymes such as DprE1. These computational insights have guided synthetic efforts and helped researchers design more potent analogues with improved pharmacological properties.
The compound has also gained prominence in the development of hybrid molecular architectures, where pyrazine and triazole scaffolds are combined to create novel antimicrobial and antifungal agents. This approach represents a contemporary strategy in medicinal chemistry, where established pharmacophores are systematically combined to generate compounds with enhanced or novel biological activities. The success of these hybrid approaches demonstrates the continued relevance of this compound as a foundation for innovative pharmaceutical research.
| Research Application | Target Enzyme/Pathway | Inhibitory Activity | Reference Study |
|---|---|---|---|
| Anti-inflammatory Research | N-acylethanolamine-hydrolyzing acid amidase | IC₅₀ = 0.042 μM (optimized derivative) | ARN19689 development |
| Antimicrobial Development | DprE1 (Mycobacterium tuberculosis) | MIC ≤ 21.25 μM (hybrid compounds) | Pyrazine-triazole hybrids |
| Phosphodiesterase Inhibition | Phosphodiesterase 10 | Variable potency | Patent compositions |
| Kinase Inhibition | ATR protein kinase | Submicromolar activity (derivatives) | Pyrazin-2-amine analogues |
属性
IUPAC Name |
4-pyrazin-2-yloxycyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-8-1-3-9(4-2-8)14-10-7-12-5-6-13-10/h5-9H,1-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVXHXGOICIBCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OC2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666845 | |
| Record name | 4-[(Pyrazin-2-yl)oxy]cyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
746598-84-5 | |
| Record name | 4-[(Pyrazin-2-yl)oxy]cyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
Overview
4-(Pyrazin-2-yloxy)cyclohexan-1-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound features a cyclohexane ring substituted with a pyrazinyl ether group. This unique configuration is believed to contribute to its biological properties.
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to effects such as:
- Inhibition of cell proliferation: The compound has shown potential in inhibiting cancer cell growth by affecting signaling pathways related to cell cycle regulation.
- Antimicrobial activity: It exhibits inhibitory effects against various pathogenic microorganisms, potentially making it a candidate for developing new antimicrobial agents.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of compounds in the same class as this compound. For instance, pyrazole derivatives have demonstrated significant activity against bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds often range between 31.25 µg/mL and 250 µg/mL against various pathogens, including Candida albicans and Saccharomyces cerevisiae .
Anticancer Activity
In vitro studies have indicated that derivatives similar to this compound can induce apoptosis in cancer cells. For example, a related pyrazine derivative was reported to inhibit the viability of K562 leukemia cells with an IC50 value of 25 μM, demonstrating its potential as an anticancer agent . The compound's ability to induce cell cycle arrest and apoptosis suggests that it may be effective in targeting malignancies.
Structure-Activity Relationship (SAR)
The SAR analysis of compounds related to this compound reveals that modifications to the pyrazine ring and the cyclohexane moiety can significantly impact biological activity. For instance:
| Compound | Modification | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Compound A | Para-methyl substitution on phenoxy | 0.655 | High NAAA inhibition |
| Compound B | Ether linker modification | 2.33 | Reduced activity |
| Compound C | Sulfonamide addition | 0.37 | Enhanced antibacterial activity |
This table illustrates how small changes in chemical structure can lead to substantial differences in biological efficacy .
Case Studies
Several case studies have investigated the biological effects of related compounds:
- Antimicrobial Study: A recent investigation evaluated a series of pyrazole-sulfonamide derivatives for their antimicrobial properties, revealing that certain modifications enhanced their effectiveness against Candida species .
- Cancer Research: Another study focused on the apoptotic effects of pyrazine derivatives on leukemia cells, demonstrating that these compounds could significantly reduce cell viability through induction of apoptosis .
科学研究应用
Medicinal Chemistry
4-(Pyrazin-2-yloxy)cyclohexan-1-amine has shown promise in medicinal chemistry, particularly in the development of therapeutic agents. Its structure allows for interaction with various biological targets, making it a candidate for drug discovery.
Case Study: Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, a study demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involves apoptosis induction and cell cycle arrest at the G0/G1 phase, suggesting potential use as an anticancer agent.
Neuropharmacology
The compound's ability to modulate neurotransmitter systems has led to investigations into its neuropharmacological effects. Preliminary studies suggest that it may exhibit anticonvulsant properties.
Case Study: Anticonvulsant Effects
In vitro studies have shown that this compound can enhance GABAergic transmission, which is crucial for seizure control. Animal models have demonstrated a reduction in seizure frequency when treated with this compound.
Agrochemicals
The compound is being explored for its potential use as an agrochemical. Its ability to interact with specific biological pathways makes it a candidate for developing herbicides or fungicides.
Research Findings
Studies have indicated that derivatives of this compound can inhibit certain plant pathogens, providing a basis for further development in agricultural applications.
相似化合物的比较
Substituent Effects :
- Pyrazine vs. Piperazine/Pyrazole/Triazole :
- The pyrazine-2-yloxy group in the parent compound provides aromaticity and hydrogen-bonding capacity, enhancing interactions with biological targets like enzymes .
- Piperazine derivatives (e.g., (1S,4S)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine) introduce basicity and conformational flexibility, critical for binding to kinase domains in anticancer agents .
- Triazole and pyrazole substituents (e.g., 4-(4-ethoxymethyl-triazol-1-yl)cyclohexan-1-amine) alter solubility and electronic properties, affecting pharmacokinetics .
Research Findings and Trends
- SAR Studies: Modifying the pyrazine oxygen linker to sulfonamide or piperazine groups improves target affinity and selectivity, as evidenced by compound 17’s role in non-classical drug discovery .
- Commercial Availability : The parent compound is temporarily discontinued (), but custom synthesis routes remain viable .
准备方法
Nucleophilic Substitution Route
The most commonly reported synthetic route to 4-(Pyrazin-2-yloxy)cyclohexan-1-amine involves a nucleophilic substitution reaction between a pyrazine-based hydroxyl or halide derivative and a cyclohexan-1-amine or cyclohexanol derivative. The general approach is:
-
- Pyrazine-2-ol or 2-halopyrazine (e.g., 2-chloropyrazine)
- Cyclohexan-1-amine or cyclohexanol derivatives
-
- Use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the pyrazine-2-ol or activate the nucleophile.
- Heating under controlled temperature to promote nucleophilic substitution and ether bond formation.
- Solvents often include polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Mechanism:
The reaction proceeds via nucleophilic attack of the deprotonated pyrazine-2-ol oxygen on the electrophilic carbon of the cyclohexyl halide or via displacement of a leaving group on the pyrazine ring by the cyclohexanol oxygen. This forms the pyrazin-2-yloxy ether linkage.Post-reaction Processing:
Purification by crystallization or chromatography to achieve purity (~95%) suitable for research use.
Table 1: Summary of Nucleophilic Substitution Synthesis Parameters
| Parameter | Details |
|---|---|
| Starting materials | Pyrazine-2-ol, cyclohexan-1-amine |
| Base | Sodium hydride, potassium carbonate |
| Solvent | DMF, DMSO |
| Temperature | 60–120 °C (varies by protocol) |
| Reaction time | Several hours (typically 4–24 h) |
| Purification | Chromatography, recrystallization |
| Yield | Moderate to good (not always reported) |
| Purity | ≥95% (confirmed by NMR, IR, MS) |
Alternative Routes and Derivatives
Use of Halogenated Pyrazine Derivatives:
Some syntheses employ 2-chloropyrazine as the electrophile, reacting with cyclohexanol or cyclohexan-1-amine under basic conditions to yield the ether-linked product.Boc-Protected Amines:
In some advanced synthetic schemes, the amine group on cyclohexane is protected with a Boc (tert-butoxycarbonyl) group during the ether formation step to prevent side reactions. Subsequent deprotection yields the free amine.Diastereomeric Forms:
The compound exists in stereoisomeric forms (e.g., trans and cis), and preparation methods may influence the stereochemistry of the product. The dihydrochloride salt form of the trans isomer is often isolated for enhanced stability and solubility.
Analytical Confirmation and Purity Assessment
-
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and substitution pattern.
- Infrared (IR) spectroscopy to verify functional groups (ether linkage, amine).
- Mass spectrometry (MS) for molecular weight confirmation.
Typical Purity: ≥95% as reported by suppliers and research data.
Research Findings and Optimization
-
- Use of bases like sodium hydride improves nucleophilicity and reaction rate.
- Controlled heating avoids decomposition of sensitive pyrazine ring.
- Solvent choice affects solubility and reaction kinetics; DMF is preferred for its polarity and high boiling point.
-
- Moderate to good yields reported, though exact values vary by protocol and scale.
- Side reactions may include over-alkylation or degradation of pyrazine ring under harsh conditions.
-
- Derivatives such as (1R,4R)-4-(Pyrazin-2-yloxy)cyclohexan-1-amine dihydrochloride have been synthesized for pharmaceutical research, particularly as phosphodiesterase inhibitors.
- Structural analogs are explored for kinase inhibition and other biological activities.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | Pyrazine-2-ol + cyclohexan-1-amine | NaH or K2CO3, DMF/DMSO | 60–120 °C, several hours | Most common, moderate to good yield |
| Halogen displacement | 2-Chloropyrazine + cyclohexanol/amine | Base, polar aprotic solvent | Heated reaction | Alternative electrophile source |
| Boc-protection strategy | Boc-protected cyclohexan-1-amine + pyrazine derivative | Base, heating | Followed by deprotection | Protects amine during ether bond formation |
| Salt formation (dihydrochloride) | Free amine product | HCl | Acidification | Enhances solubility and stability |
常见问题
Q. What are the key synthetic routes for 4-(Pyrazin-2-yloxy)cyclohexan-1-amine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between pyrazine derivatives and cyclohexane-based amines. For example, analogous syntheses (e.g., piperazine-substituted cyclohexan-amines) involve coupling reactions in ethanol or isopropanol with triethylamine (TEA) as a base, heated to 140°C in sealed tubes for 12–24 hours . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity.
- Catalysts : Use of Pd-based catalysts for aromatic coupling if steric hindrance occurs.
- Purification : Prep-TLC or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 10:1) to isolate isomers .
- Yield improvement : Adjust stoichiometry (1.2–1.5 equivalents of pyrazine derivative) and monitor reaction progress via LC-MS.
Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?
- Methodological Answer :
- MS (ESI+) : Confirm molecular ion peaks (e.g., m/z 238 [M + H]⁺ for analogous compounds) .
- ¹H NMR : Key signals include pyrazine protons (δ 8.60–8.62 ppm), cyclohexyl methine protons (δ 3.72–4.04 ppm), and amine protons (δ 1.28–1.56 ppm). Stereochemical assignments require NOESY or COSY for spatial correlations .
- Elemental analysis : Validate C, H, N percentages (e.g., C: 60.5%, H: 7.2%, N: 19.6% for C₁₀H₁₄N₃O) .
Advanced Research Questions
Q. How does stereochemistry at the cyclohexane ring influence the biological or physicochemical properties of this compound?
- Methodological Answer :
- Stereoisomer separation : Use chiral HPLC (e.g., Chiralpak IA column, hexane/ethanol 85:15) to resolve cis vs. trans isomers .
- Property analysis :
- Solubility : Cis isomers often exhibit higher aqueous solubility due to reduced symmetry.
- Receptor binding : Molecular docking (AutoDock Vina) predicts trans isomers may better fit hydrophobic pockets in enzyme targets (e.g., kinases) .
- Case study : Analogous compounds show 2–3× potency differences between isomers in antileukemic assays .
Q. What strategies address contradictions in reported biological activity data for arylcyclohexylamine derivatives?
- Methodological Answer :
- Data normalization : Control for assay conditions (e.g., cell line variability, serum concentration).
- Meta-analysis : Compare IC₅₀ values across studies using standardized units (µM vs. µg/mL).
- Mechanistic studies : Perform kinase inhibition profiling (Eurofins Panlabs) to identify off-target effects.
- Example : Discrepancies in cytotoxicity data may arise from impurity levels (>95% purity required for reproducibility) .
Q. How can computational methods (e.g., QSAR, DFT) predict the reactivity or pharmacokinetics of this compound?
- Methodological Answer :
- QSAR modeling : Use MOE or Schrodinger Suite to correlate substituents (e.g., pyrazine vs. pyrimidine) with logP or metabolic stability .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites for functionalization .
- ADMET prediction : SwissADME estimates bioavailability (e.g., %F = 65–70) and CYP450 interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
